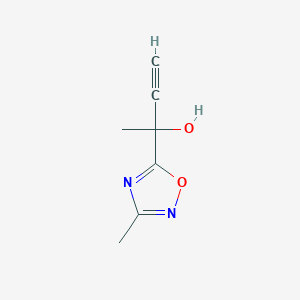
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol is a compound that features a unique combination of functional groups, including an oxadiazole ring and an alkyne
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . This method allows for the efficient formation of the oxadiazole ring at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization would likely be applied to scale up the synthesis while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other nitrogen-containing compounds.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction of the oxadiazole ring can produce amines.
Applications De Recherche Scientifique
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol has several scientific research applications:
Medicinal Chemistry: The oxadiazole ring is a known pharmacophore, and derivatives of this compound have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials, including fluorescent dyes and sensors.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, leveraging its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol depends on its specific application. In medicinal chemistry, the oxadiazole ring can interact with various biological targets, including enzymes and receptors. For example, oxadiazole derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in cancer progression . The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Alkyne-Containing Compounds: Compounds with alkyne groups can undergo similar reactions, such as click chemistry, but may lack the unique properties conferred by the oxadiazole ring.
Uniqueness
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol is unique due to the combination of the oxadiazole ring and the alkyne group. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
1202769-74-1 |
|---|---|
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
2-(3-methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C7H8N2O2/c1-4-7(3,10)6-8-5(2)9-11-6/h1,10H,2-3H3 |
Clé InChI |
ZCRRDOIAQHMMAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=N1)C(C)(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)
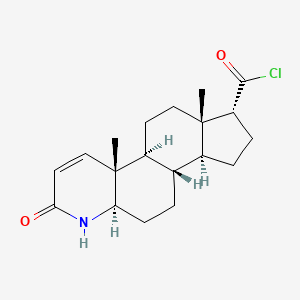
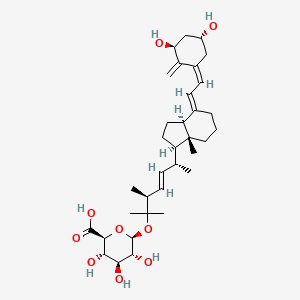
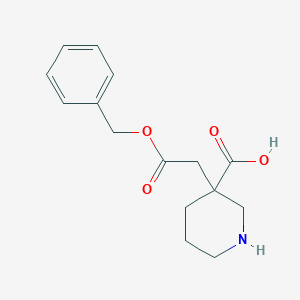
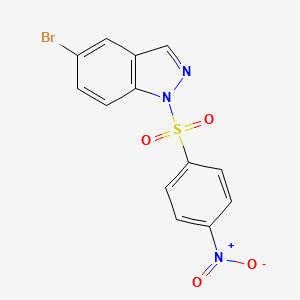
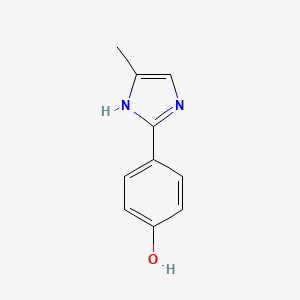
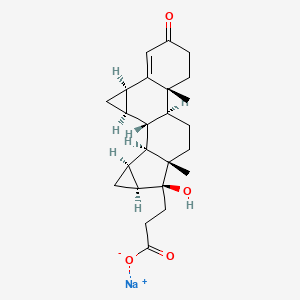
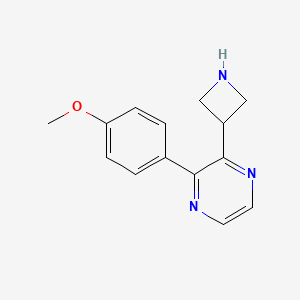
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
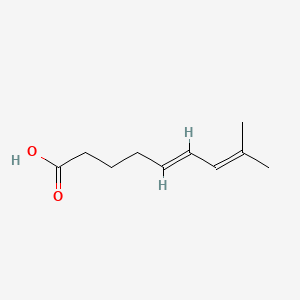
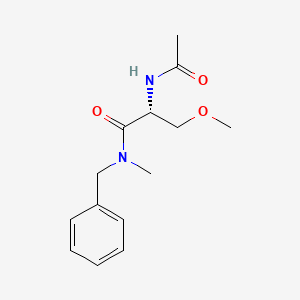
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)

![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
